molecular formula C20H22N2O7S B2421652 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide CAS No. 954715-15-2

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide

Cat. No. B2421652
CAS RN: 954715-15-2
M. Wt: 434.46
InChI Key: NQFQFKHXVSBNGI-UHFFFAOYSA-N
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Description

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C20H22N2O7S and its molecular weight is 434.46. The purity is usually 95%.
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Scientific Research Applications

Scintillation Properties

Plastic scintillators based on polymethyl methacrylate with various luminescent dyes, including n-terphenyl and 2,5-diphenyloxazole, demonstrate the potential of these compounds in enhancing scintillation efficiency and optical transparency. These materials hold promise for applications in detecting and measuring radiation, showcasing stability against thermal, light, and radiation damage (Salimgareeva & Kolesov, 2005).

Antimicrobial Properties

Research on p-Cymene, which is structurally similar to the compound , indicates a range of biological activities including antimicrobial effects. Its efficacy against various pathogens, paired with the need for new antimicrobial agents, highlights the potential of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide in healthcare applications, particularly as an antimicrobial agent in treating communicable diseases (Marchese et al., 2017).

DNA Interaction Studies

Hoechst 33258 and its analogues, including 2-(4-hydroxyphenyl)-5-[5-(4-methylpiperazine-1-yl) benzimidazo-2-yl]-benzimidazole, show strong binding to the minor groove of double-stranded B-DNA. This affinity and specificity highlight the relevance of this compound in studying DNA interactions and potential applications in radioprotection and topoisomerase inhibition (Issar & Kakkar, 2013).

Chemical Defense and Pharmacological Properties

Climacostol and its analogues, known for their antimicrobial and anticancer properties, suggest that structurally similar compounds like this compound may also possess significant biological activities. These compounds could be instrumental in the design and synthesis of novel pharmaceuticals, potentially enhancing pharmacological properties and treatment efficacy (Buonanno et al., 2020).

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit anticancer activity against various cancer cell lines

Biochemical Pathways

The compound may affect the biochemical pathways related to cell cycle regulation and apoptosis. These pathways are crucial for the normal functioning of cells, and their disruption can lead to cell death. In the context of cancer, inducing apoptosis in cancer cells is a common strategy for limiting their proliferation .

Pharmacokinetics

In silico predictions suggest that the compound obeys lipinski’s rule of five, indicating good bioavailability . Further experimental studies are needed to confirm these predictions and to fully understand the pharmacokinetic profile of this compound.

Result of Action

The compound’s action results in the inhibition of cancer cell growth. This is achieved through the induction of cell cycle arrest and apoptosis, leading to cell death . The compound has shown potent growth inhibition properties with IC50 values generally below 5 μM against various human cancer cell lines .

Biochemical Analysis

Biochemical Properties

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and proteases, which are essential for cellular signaling and metabolic processes. The compound’s interaction with these biomolecules often involves binding to active sites, leading to inhibition or modulation of enzyme activity. For instance, it has been observed to inhibit certain kinases involved in cancer cell proliferation, thereby exhibiting potential as an anticancer agent .

Cellular Effects

The effects of this compound on various cell types are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, the compound has been shown to induce apoptosis and cell cycle arrest, thereby inhibiting cell proliferation. Additionally, it affects the expression of genes involved in cell survival and apoptosis, further contributing to its anticancer properties .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. The compound’s ability to inhibit kinases is particularly noteworthy, as it disrupts key signaling pathways involved in cell growth and survival. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and modulation of metabolic pathways. At higher doses, toxic or adverse effects may be observed, including damage to healthy tissues and organs. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s ability to modulate these pathways can lead to changes in cellular metabolism, including alterations in energy production and utilization. Understanding these interactions is crucial for developing effective therapeutic strategies .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target cells. These interactions can influence the compound’s efficacy and toxicity, highlighting the importance of understanding its transport mechanisms .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a role in directing the compound to its site of action. Understanding these localization mechanisms can provide insights into the compound’s therapeutic potential .

properties

IUPAC Name

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2,5-dimethoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O7S/c1-26-15-4-6-17(27-2)19(9-15)30(24,25)21-10-13-7-20(23)22(11-13)14-3-5-16-18(8-14)29-12-28-16/h3-6,8-9,13,21H,7,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFQFKHXVSBNGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.